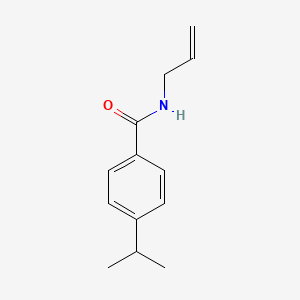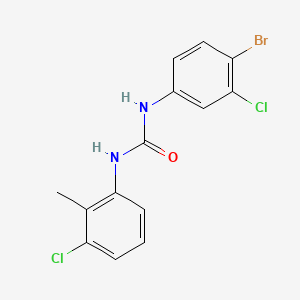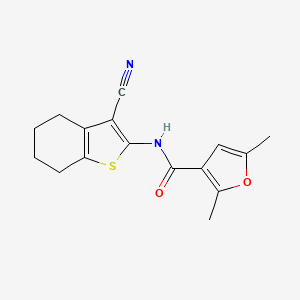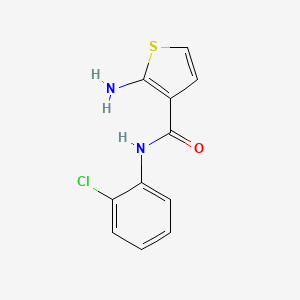![molecular formula C14H24N2O2S B4670159 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine](/img/structure/B4670159.png)
1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine
Overview
Description
1,1'-[Thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine, also known as TBOA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of the neurotransmitter glutamate in the brain.
Mechanism of Action
1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine inhibits glutamate transporters by binding to the extracellular domain of the transporter protein, which prevents glutamate from being transported back into the presynaptic neuron. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage if left unchecked.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can induce seizures in animal models, suggesting that it may have proconvulsant properties. Additionally, this compound has been shown to increase the release of dopamine and other neurotransmitters, which may contribute to its effects on behavior and cognition.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine in lab experiments is its high potency and specificity for glutamate transporters. This allows researchers to selectively target these transporters and study their function in greater detail. However, this compound's proconvulsant properties and potential for inducing excitotoxicity must be taken into account when designing experiments.
Future Directions
There are numerous potential future directions for research involving 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could have therapeutic potential for neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's effects on behavior and cognition. Finally, the use of this compound in combination with other drugs or therapies could lead to new insights into the treatment of neurological disorders.
Scientific Research Applications
1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine has been extensively studied in the field of neuroscience due to its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its levels must be tightly regulated to maintain proper brain function. Glutamate transporters play a crucial role in this regulation by removing excess glutamate from the synaptic cleft. However, dysregulation of glutamate transporters has been implicated in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Properties
IUPAC Name |
3-(3-oxo-3-pyrrolidin-1-ylpropyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13(15-7-1-2-8-15)5-11-19-12-6-14(18)16-9-3-4-10-16/h1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTYQCACVIHXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCSCCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4670082.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]amino}butanoate](/img/structure/B4670086.png)
![N-ethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4670098.png)




![5-(2-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4670130.png)
![5-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4670138.png)
![1-[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4670145.png)

![N-(3-chloro-4-fluorophenyl)-2-[(1-ethyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4670160.png)
![3-methyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-4H-1,2,4-triazole](/img/structure/B4670167.png)
![N-(2-methoxyethyl)-2-{[4-(1-piperidinyl)benzoyl]amino}benzamide](/img/structure/B4670169.png)
